molecular formula C9H14ClNO4 B14603977 [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride CAS No. 61035-89-0

[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride

Cat. No.: B14603977
CAS No.: 61035-89-0
M. Wt: 235.66 g/mol
InChI Key: VEISWEPNJYPHAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride typically involves the reaction of 4-(2-Aminoethyl)phenol with formaldehyde under acidic conditions to introduce the methanetriol group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: to ensure consistent product quality

    Purification steps: such as crystallization or recrystallization to obtain the pure hydrochloride salt

    Quality control measures: to ensure the compound meets industrial standards

Chemical Reactions Analysis

Types of Reactions

[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy ring and hydroxyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Lacks the methanetriol group, making it less hydrophilic.

    4-(2-Aminoethyl)phenoxy]methanol: Contains only one hydroxyl group, leading to different reactivity and solubility.

    4-(2-Aminoethyl)phenoxy]ethanol: Has an ethyl group instead of methanetriol, affecting its chemical properties.

Uniqueness

[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride is unique due to the presence of three hydroxyl groups on the methanetriol moiety, which enhances its hydrophilicity and reactivity. This makes it a versatile compound for various chemical and biological applications.

Properties

CAS No.

61035-89-0

Molecular Formula

C9H14ClNO4

Molecular Weight

235.66 g/mol

IUPAC Name

[4-(2-aminoethyl)phenoxy]methanetriol;hydrochloride

InChI

InChI=1S/C9H13NO4.ClH/c10-6-5-7-1-3-8(4-2-7)14-9(11,12)13;/h1-4,11-13H,5-6,10H2;1H

InChI Key

VEISWEPNJYPHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)OC(O)(O)O.Cl

Origin of Product

United States

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